molecular formula C10H13B B1268048 1-Bromo-4-butylbenzene CAS No. 41492-05-1

1-Bromo-4-butylbenzene

Cat. No. B1268048
CAS RN: 41492-05-1
M. Wt: 213.11 g/mol
InChI Key: BRGVKVZXDWGJBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzenes like 1-Bromo-4-butylbenzene involves bromination reactions. For example, the reaction of di-tert-butylbenzene with bromine in the presence of iron as a catalyst yields bromobenzene derivatives, illustrating the general approach for synthesizing brominated aromatic compounds (Baas & Wepster, 2010). Solvent effects are crucial in reactions involving aryl bromides and organolithium reagents, showcasing the nuanced control over reaction outcomes based on solvent composition (Bailey et al., 2006).

Molecular Structure Analysis

The molecular structure of bromobenzenes can be elucidated through various spectroscopic methods, including NMR and X-ray crystallography. The structure is typically characterized by the presence of a bromo substituent on the benzene ring, which significantly influences the chemical reactivity and physical properties of the molecule.

Chemical Reactions and Properties

Bromobenzenes participate in numerous chemical reactions, including lithium-bromine exchange and coupling reactions, highlighting their role as intermediates in the synthesis of more complex organic molecules. The reactivity of the 1-bromo-4-nitrobenzene radical anion in ionic liquids demonstrates the potential for diverse reactivity patterns in different solvents (Ernst et al., 2013).

Scientific Research Applications

General Use of 1-Bromo-4-butylbenzene

1-Bromo-4-butylbenzene is an organic compound used in various fields of scientific research . It’s a clear, colorless to yellow liquid with a refractive index of 1.5300 to 1.5330 (20°C, 589 nm) . It’s often used as a building block in organic synthesis .

Specific Application: Synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs

1-Bromo-4-butylbenzene has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 (n = 0 to 7) and CP-55,940 (n = 0 to 7) . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940

1-Bromo-4-tert-butylbenzene has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 (n = 0 to 7) and CP-55,940 (n = 0 to 7). It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Suzuki-Miyaura Reaction

1-Bromo-4-butylbenzene has been used in a Suzuki-Miyaura reaction with 2-pyridyl boron derivatives. The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .

Synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940

1-Bromo-4-tert-butylbenzene has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 (n = 0 to 7) and CP-55,940 (n = 0 to 7). It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Suzuki-Miyaura Reaction

1-Bromo-4-butylbenzene has been used in a Suzuki-Miyaura reaction with 2-pyridyl boron derivatives. The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .

Safety And Hazards

1-Bromo-4-butylbenzene is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

1-Bromo-4-butylbenzene has been used in the preparation of various compounds, indicating its potential for further applications in chemical synthesis .

Relevant Papers The papers retrieved provide valuable information on the properties and applications of 1-Bromo-4-butylbenzene .

properties

IUPAC Name

1-bromo-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGVKVZXDWGJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334540
Record name 1-Bromo-4-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-butylbenzene

CAS RN

41492-05-1
Record name 1-Bromo-4-butylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41492-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-butylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 1-bromo-4-butyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
L Zhou, H Lin, X Chen, X Du, C Zheng, S Tao… - Organic …, 2017 - Elsevier
… In this paper, a series of brominated compounds, 1-Bromo-4-butylbenzene (Brbb), 1-Bromo-4-n-hexylbenzene (Brbh) and 1-Bromo-4-n-octylbenzene (Brbo), have been respectively …
Number of citations: 8 www.sciencedirect.com
M Kim - 2022 - knowledge.e.southern.edu
… 1-bromo-4-butylbenzene will act as the starting material in attempts to create a new π-conjugated system. The overall reaction scheme to be explored is seen in Figure 5 below. The …
Number of citations: 0 knowledge.e.southern.edu
A Santiago-Portillo, S Navalón, FG Cirujano… - ACS …, 2015 - ACS Publications
… , we screened the oxidation of six different compounds, namely, ethylbenzene, n-butylbenzene, isobutylbenzene, cumene, sec-butylbenzene, and 1-bromo-4-butylbenzene. These …
Number of citations: 105 pubs.acs.org
S Ge, RA Green, JF Hartwig - Journal of the American Chemical …, 2014 - ACS Publications
… However, at 50 C, 1-bromo-4-butylbenzene and 4-… of equal amounts of 1-bromo-4-butylbenzene and 4-chlorotoluene … for the amination of 1-bromo-4-butylbenzene versus the amination …
Number of citations: 221 pubs.acs.org
Y Yang, TJL Mustard, PHY Cheong… - Angewandte …, 2013 - Wiley Online Library
… Using prenylZnBr⋅LiCl prepared by Knochel’s protocol 12 , 13 and 1-bromo-4-butylbenzene … Negishi cross-coupling of prenylzinc bromide and 1-bromo-4-butylbenzene. inline image …
Number of citations: 62 onlinelibrary.wiley.com
S Thayumanavan, S Barlow, SR Marder - Chemistry of materials, 1997 - ACS Publications
… chromophores for second-order nonlinear optical materials, we synthesized 4,4‘-dibutyltriphenylamine (3) in 84% yield from aniline (1) and two equivalents of 1-bromo-4-butylbenzene (…
Number of citations: 130 pubs.acs.org
Y Liu, MS Liu, AKY Jen - Acta polymerica, 1999 - Wiley Online Library
… dipalladium [Pd2(dba)3], 1,19-bis(diphenylphosphino)ferrocene (dppf) and sodium tert-butoxide (NaO-t-Bu), followed by the addition of 1-bromo-4-butylbenzene and additional NaOt-Bu…
Number of citations: 223 onlinelibrary.wiley.com
M Fujioka, H Kurihara, R Kawamura, H Sato… - Colloid and Polymer …, 2008 - Springer
… BTPA were synthesized from diphenylamine and 1-bromo-4-butylbenzene utilizing Pd-… ) of diphenylamine, 18.9 g (0.0889 mol) of 1-bromo-4-butylbenzene, 19.9 mg (0.0886 mmol) of …
Number of citations: 6 link.springer.com
X Wang, Z Chen, K Ogino, H Sato… - Macromolecular …, 2002 - Wiley Online Library
… BTPD was prepared by a procedure similar to the MTPD synthesis using 1-bromo-4-butylbenzene instead of 4-bromotoluene. The resulting product was purified by column chro…
Number of citations: 30 onlinelibrary.wiley.com
H Qu, H Shen, J Li, Y Men, X Chen, Z Chong - Transactions of Tianjin …, 2018 - Springer
… 1-Bromo-4-butylbenzene (3.18 g, 0.015 mol) was dissolved in 55 mL of dry THF in an oven-dried 100-mL round-bottom flask under a dry nitrogen atmosphere. n-BuLi (8.6 mL, 13 mmol) …
Number of citations: 3 link.springer.com

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